Trimethyl glycine

Beschreibung

Ubiquitous Presence and Fundamental Biological Significance

Trimethylglycine is a naturally occurring substance found in an extensive array of life forms, including plants, animals, and microorganisms. nih.govnih.gov High concentrations of this compound are notably present in various food sources such as beets, wheat bran, spinach, and quinoa. nih.govcaringsunshine.com Within the human body, TMG can be synthesized endogenously from choline (B1196258) or obtained through dietary intake. nih.govsunshinentc.com

The biological importance of trimethylglycine is multifaceted. It plays a critical role in several key metabolic and physiological processes. pubmed.ai One of its primary functions is as an osmolyte, helping to protect cells against osmotic stress by maintaining cell volume and fluid balance. sunshinentc.compatsnap.com Additionally, TMG is a crucial participant in methylation processes, which are fundamental to numerous cellular functions. caringsunshine.comdecodeage.com

| Food Source | Typical Betaine (B1666868) Content (mg/100g) |

|---|---|

| Quinoa (uncooked) | 630 |

| Beets (cooked) | 256 |

| Spinach (cooked) | 161 |

| Wheat Bran | 1339 |

| Shrimp | 218 |

Historical Context of its Discovery and Naming Convention

Trimethylglycine was first discovered in the 19th century in sugar beets (Beta vulgaris), a discovery that led to its common name, betaine. chemeurope.comsunshinentc.combionity.com The term "betaine" was initially specific to this compound but has since been used to describe a class of similar molecules. To distinguish it from other betaines, it is often referred to as glycine (B1666218) betaine. chemeurope.combionity.com The name "trimethylglycine" is a more descriptive chemical name, highlighting its structure as a glycine molecule with three methyl groups. lifeextension.com The processing of sucrose (B13894) from sugar beets yields glycine betaine as a byproduct, making it a readily available compound. chemeurope.comwikipedia.org

Conceptual Framework for its Multifaceted Roles in Cellular Homeostasis

The diverse roles of trimethylglycine in maintaining cellular stability, or homeostasis, can be understood through two primary mechanisms: its function as an osmolyte and its role as a methyl donor. nih.govpatsnap.com

As an osmolyte, or osmoprotectant, TMG accumulates in cells to protect them from environmental stresses such as high salinity and dehydration. sunshinentc.compatsnap.com This is particularly crucial in tissues like the kidneys, which are exposed to high osmotic pressures. sunshinentc.comcodeage.com By balancing the osmotic pressure inside the cell with that of its surroundings, TMG helps to maintain cell volume and integrity without interfering with protein function. nih.govpatsnap.com

As a methyl donor, TMG participates in the vital biochemical process of methylation. decodeage.combionity.com It carries and donates methyl groups (-CH3) to other molecules, a process essential for a wide range of cellular functions including DNA synthesis and repair, gene expression, and the synthesis of various essential molecules. caringsunshine.comdecodeage.comrenuebyscience.com A key example of this role is in the methionine-homocysteine cycle. droracle.ai TMG donates a methyl group to the potentially toxic amino acid homocysteine, converting it into the essential amino acid methionine. patsnap.combionity.comdroracle.ai This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). patsnap.com Methionine can then be converted to S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous biochemical reactions. patsnap.comdroracle.ai This process is not only crucial for detoxifying homocysteine but also for replenishing the body's pool of methionine and SAMe. nih.govpatsnap.com

| Role | Mechanism of Action | Biological Significance |

|---|---|---|

| Osmolyte | Accumulates in cells to balance intracellular and extracellular osmotic pressure. | Protects cells from dehydration and high salinity; maintains cell volume and protein function under stress. nih.govsunshinentc.com |

| Methyl Donor | Donates a methyl group to homocysteine, converting it to methionine. | Reduces levels of potentially harmful homocysteine; regenerates the essential amino acid methionine; supports the synthesis of S-adenosylmethionine (SAMe). patsnap.combionity.comdroracle.ai |

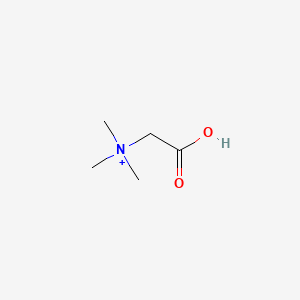

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6640-00-2 |

|---|---|

Molekularformel |

C5H12NO2+ |

Molekulargewicht |

118.15 g/mol |

IUPAC-Name |

carboxymethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |

InChI-Schlüssel |

KWIUHFFTVRNATP-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CC(=O)O |

Kanonische SMILES |

C[N+](C)(C)CC(=O)O |

melting_point |

293 - 301 °C |

Andere CAS-Nummern |

590-47-6 |

Physikalische Beschreibung |

Solid |

Löslichkeit |

611.0 mg/mL at 19 °C |

Synonyme |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Trimethylglycine

De Novo Synthesis Pathways

The de novo synthesis of trimethylglycine predominantly follows two major routes: the choline (B1196258) oxidation pathway, which is prevalent in plants and animals, and the glycine (B1666218) methylation pathway, observed in some bacteria and halophilic microorganisms.

Choline Oxidation Pathway

The synthesis of trimethylglycine from choline is a two-step oxidative process. This pathway is crucial for adaptation to osmotic stress in many organisms.

The initial and rate-limiting step in the choline oxidation pathway in many plants is catalyzed by choline monooxygenase (CMO). oup.com This enzyme facilitates the conversion of choline to betaine (B1666868) aldehyde. oup.com CMO is a Rieske-type iron-sulfur enzyme located in the chloroplast stroma. pnas.org

The regulation of CMO is tightly linked to environmental stressors. In plants like sugar beet and Kochia scoparia, CMO transcript levels, protein levels, and enzyme activity significantly increase in response to salt and drought stress. nih.govcas.cz For instance, in sugar beet leaves, CMO mRNA, protein, and enzyme levels can rise 3- to 7-fold under high salinity conditions. nih.gov This induction is reversible, with levels returning to baseline after the stress is removed. nih.gov Interestingly, the induction of CMO expression by osmotic stress appears to be independent of the plant hormone abscisic acid (ABA). cas.cz The regulation of betaine synthesis is also influenced by the availability of its precursor, choline. oup.com

Table 1: Regulation of Choline Monooxygenase (CMO) Activity

| Regulatory Factor | Effect on CMO | Organism(s) |

| Salt Stress | Increased mRNA, protein, and enzyme activity | Sugar Beet, Kochia scoparia, Amaranth oup.comnih.govcas.cz |

| Drought Stress | Increased mRNA, protein, and enzyme activity | Sugar Beet nih.gov |

| Precursor Supply (Choline) | Enhances betaine accumulation under salt stress | Amaranth oup.com |

| Abscisic Acid (ABA) | Induction is ABA-independent | Kochia scoparia cas.cz |

The second step in the choline oxidation pathway is the irreversible oxidation of betaine aldehyde to trimethylglycine, a reaction catalyzed by betaine aldehyde dehydrogenase (BADH). researchgate.net This enzyme utilizes NAD(P)+ as a cofactor. tandfonline.com In mammals, BADH activity is found in both the mitochondria and the cytosol. nih.govwikipedia.org

BADH exhibits broad substrate specificity and is not exclusively dedicated to betaine aldehyde. researchgate.netnih.gov Animal and plant BADHs can act on a variety of aldehydes. researchgate.net This promiscuity allows BADH to participate in other metabolic pathways beyond trimethylglycine synthesis.

Table 2: Substrate Specificity of Betaine Aldehyde Dehydrogenase (BADH)

| Substrate Class | Specific Examples | Metabolic Pathway Implication |

| Quaternary Ammonium (B1175870) Aldehydes | Betaine Aldehyde, 4-trimethylaminobutyraldehyde (TMABAL) | Trimethylglycine synthesis, Carnitine synthesis oup.comontosight.ai |

| Aminoaldehydes | 3-aminopropionaldehyde (APAL), 4-aminobutyraldehyde (ABAL) | Polyamine catabolism, γ-aminobutyric acid (GABA) synthesis oup.comresearchgate.net |

| Tertiary Sulfonium Aldehydes | 3-dimethylsulfoniopropionaldehyde | Synthesis of 3-dimethylsulfoniopropionate (DMSP) ontosight.ai |

While plants utilize CMO for the initial oxidation of choline, other organisms employ different enzymes. In animals and many bacteria, this first step is catalyzed by either the membrane-bound choline dehydrogenase or the soluble choline oxidase. wikipedia.orgfrontiersin.orgoregonstate.edu In humans, choline is oxidized to betaine aldehyde in the liver mitochondria by choline oxidases. wikipedia.org Choline dehydrogenase is also a key enzyme in this process in various organisms. frontiersin.org

Glycine Methylation Pathway

An alternative route for trimethylglycine synthesis, found in some halophilic microorganisms, involves the direct methylation of glycine. nih.gov This pathway consists of a three-step methylation process.

The initial steps of the glycine methylation pathway are catalyzed by Glycine Sarcosine (B1681465) N-Methyltransferase (GSMT). nih.gov This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to glycine, forming sarcosine (N-methylglycine). Subsequently, GSMT can also catalyze the methylation of sarcosine to produce N,N-dimethylglycine. nih.gov The final methylation step, from dimethylglycine to trimethylglycine (betaine), is often catalyzed by a separate enzyme, sarcosine dimethylglycine N-methyltransferase (SDMT). ontosight.ai

The activity of GSMT is crucial for organisms that utilize this pathway to accumulate trimethylglycine as a compatible solute, particularly under conditions of high salinity. nih.gov In the halotolerant cyanobacterium Aphanothece halophytica, the accumulation of both GSMT and SDMT increases with rising salinity, indicating that the synthesis of trimethylglycine via this pathway is regulated by environmental salt concentration. nih.gov Unlike many methyltransferases, the activity of GSMT is not strongly inhibited by the product S-adenosyl-L-homocysteine (SAH), allowing for continuous synthesis of trimethylglycine. ebi.ac.uk

Sarcosine Dimethylglycine N-Methyltransferase (SDMT) Activity

Sarcosine Dimethylglycine N-Methyltransferase (SDMT) is a key enzyme in the glycine methylation pathway. ijournals.cn It catalyzes the transfer of methyl groups to its substrates. Specifically, SDMT is involved in the methylation of sarcosine (N-monomethylglycine) to produce N,N-dimethylglycine. nih.gov In some organisms, SDMT also catalyzes the final step, the methylation of dimethylglycine to form trimethylglycine (betaine). nih.gov However, in other organisms like the halotolerant cyanobacterium Aphanothece halophytica, this final methylation step is handled by a more specific enzyme, dimethylglycine methyltransferase (DMGT). ontosight.ainih.gov The activity of these methyltransferases is crucial for the de novo synthesis of trimethylglycine, particularly in response to environmental stress. researchgate.net

S-Adenosylmethionine (SAM) as the Methyl Group Donor

The methylation reactions in the biosynthesis of trimethylglycine are dependent on a universal methyl donor: S-adenosylmethionine (SAM or SAM-e). ontosight.ainih.govscbt.com SAM provides the methyl groups that are transferred by enzymes like SDMT to the glycine-derived substrates. nih.govnih.gov In each methylation step, SAM donates a methyl group and is converted to S-adenosylhomocysteine (SAH). droracle.aielsevier.es This process is fundamental to many biological methylation reactions, not just the synthesis of trimethylglycine. nucleos.comelsevier.esresearchgate.net The availability of SAM is therefore a critical factor in the cell's capacity to produce trimethylglycine. scbt.com

Catabolic Pathways and Intermediates

The breakdown of trimethylglycine is a stepwise process that occurs primarily in the mitochondria of liver and kidney cells. nih.gov This pathway involves the sequential removal of the three methyl groups, ultimately yielding the amino acid glycine. researchgate.net

Sequential Demethylation to Dimethylglycine (DMG) and Sarcosine

The catabolism of trimethylglycine begins with its conversion to N,N-dimethylglycine (DMG). nucleos.com This initial demethylation is often linked to the methionine-homocysteine cycle, where trimethylglycine donates a methyl group to homocysteine to form methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). droracle.aiexamine.com Subsequently, DMG is further demethylated to form sarcosine (N-methylglycine). examine.commdpi.com This sequential removal of methyl groups ensures a controlled breakdown and allows the intermediates to be utilized in other metabolic pathways. researchgate.netexamine.com

Enzymatic Conversion of Dimethylglycine to Sarcosine via Dimethylglycine Dehydrogenase

The conversion of dimethylglycine to sarcosine is catalyzed by the mitochondrial enzyme dimethylglycine dehydrogenase (DMGDH). examine.commdpi.comuniprot.org This enzyme facilitates the oxidative demethylation of DMG. uniprot.orgnih.gov DMGDH is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. uniprot.org The reaction it catalyzes removes one methyl group from DMG, producing sarcosine and formaldehyde. examine.com

Enzymatic Conversion of Sarcosine to Glycine via Sarcosine Dehydrogenase

The final step in the catabolic pathway is the conversion of sarcosine to glycine, a reaction catalyzed by the enzyme sarcosine dehydrogenase (SDH), also known as sarcosine:acceptor oxidoreductase. nih.govelsevier.esresearchgate.net Similar to DMGDH, SDH is a mitochondrial matrix enzyme that demethylates its substrate. mdpi.comresearchgate.net It removes the last remaining methyl group from sarcosine to produce glycine. examine.comresearchgate.net This reaction is also an oxidative demethylation and links the catabolism of trimethylglycine directly to the central amino acid pool. elsevier.es

Regulation of Trimethylglycine Biosynthesis

The synthesis of trimethylglycine is a regulated process, often influenced by environmental and cellular factors. In many microorganisms, biosynthesis is upregulated in response to environmental stressors such as high salinity, drought, or extreme temperatures, where trimethylglycine functions as a crucial osmoprotectant. ontosight.aiontosight.ai Studies in the cyanobacterium Aphanothece halophytica have shown that the accumulation of the biosynthetic enzymes increases with rising salinity. nih.gov

At the molecular level, the biosynthetic pathway can be subject to product inhibition. S-adenosylhomocysteine (SAH), the by-product of the methylation reaction, is a known inhibitor of many methyltransferases and can suppress the activity of the enzymes involved in trimethylglycine synthesis. nih.govnih.gov Interestingly, in some organisms, the final product, trimethylglycine itself, does not appear to cause significant feedback inhibition, allowing for its accumulation to high levels when needed for stress protection. nih.gov

Data Tables

Table 1: Key Enzymes in Trimethylglycine Metabolism

| Enzyme | Pathway | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| Sarcosine Dimethylglycine N-Methyltransferase (SDMT) | Biosynthesis | Sarcosine, Dimethylglycine, S-Adenosylmethionine | Dimethylglycine, Trimethylglycine, S-Adenosylhomocysteine | Catalyzes the transfer of methyl groups to sarcosine and dimethylglycine. nih.gov |

| Dimethylglycine Dehydrogenase (DMGDH) | Catabolism | Dimethylglycine | Sarcosine, Formaldehyde | Catalyzes the oxidative demethylation of dimethylglycine to sarcosine. uniprot.org |

| Sarcosine Dehydrogenase (SDH) | Catabolism | Sarcosine | Glycine, Formaldehyde | Catalyzes the oxidative demethylation of sarcosine to glycine. mdpi.comresearchgate.net |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Trimethylglycine (Betaine) |

| Glycine |

| Sarcosine (N-methylglycine) |

| Dimethylglycine (DMG) |

| S-Adenosylmethionine (SAM) |

| S-Adenosylhomocysteine (SAH) |

| Homocysteine |

| Methionine |

| Formaldehyde |

| Choline |

| Betaine aldehyde |

Influence of Precursor Availability (e.g., Choline, Glycine)

The rate of trimethylglycine synthesis is intrinsically linked to the availability of its precursors. The two major biosynthetic routes start from either choline or glycine. mdpi.com

In most plants and many bacteria, trimethylglycine is produced through a two-step oxidation of choline. wikipedia.orgoup.com Choline is first converted to the intermediate betaine aldehyde, which is then oxidized to form trimethylglycine. wikipedia.orgontosight.ai Consequently, the availability of choline, which can be obtained from the diet or synthesized endogenously, is a critical limiting factor. atamanchemicals.comencyclopedia.pubnih.gov In plants, choline is synthesized in the cytosol, but for trimethylglycine synthesis to occur, it must be transported into the chloroplasts where the necessary enzymes are located. mdpi.com Therefore, the efficiency of these choline transporters can also constrain the rate of synthesis. mdpi.com Studies in the plant Amaranthus tricolor have demonstrated that even in a species that naturally accumulates high levels of trimethylglycine, the exogenous supply of precursors like choline, serine, and glycine can further increase trimethylglycine accumulation under salt stress conditions. oup.comnih.gov This suggests that precursor supply is a key regulatory point in the pathway. oup.com

A second, less common pathway involves the stepwise methylation of glycine, which has been identified in some halophilic microorganisms. ijournals.cnnih.gov This pathway uses S-adenosylmethionine as the methyl donor in three sequential reactions to convert glycine to sarcosine, then to dimethylglycine, and finally to trimethylglycine. ijournals.cnnih.gov In organisms utilizing this pathway, the availability of glycine and a sufficient supply of methyl groups from S-adenosylmethionine are paramount for synthesis.

Table 1: Effect of Precursor Supplementation on Trimethylglycine Synthesis

| Organism | Precursor(s) Supplemented | Condition | Observed Effect on Trimethylglycine Level | Reference |

|---|---|---|---|---|

| Amaranthus tricolor | Choline, Serine, Glycine | Salt Stress | Enhanced accumulation of trimethylglycine | oup.comnih.gov |

| Amaranthus tricolor | Choline, Serine, Glycine | Normal Conditions | No significant increase in trimethylglycine | oup.comnih.gov |

Gene Expression and Transcriptional Control of Biosynthetic Enzymes

The biosynthesis of trimethylglycine is tightly regulated at the level of gene expression. Specific enzymes catalyze each step of the synthesis pathways, and the transcription of the genes encoding these enzymes is controlled by complex regulatory networks.

In the choline oxidation pathway, two key enzymes are involved. In higher plants, the first step is catalyzed by choline monooxygenase (CMO), a Rieske-type iron-sulfur protein, and the second step is catalyzed by betaine aldehyde dehydrogenase (BADH). oup.commdpi.comfrontiersin.org Both of these enzymes are typically located in the chloroplast stroma. oup.commdpi.com The expression of the genes encoding CMO and BADH is often induced by environmental stresses. frontiersin.org For instance, analysis of the AmCMO promoter in Amaranthus tricolor revealed a specific 410 bp region that is responsive to salt stress, indicating transcriptional activation is a key part of the stress response. oup.com

In bacteria like Bacillus subtilis, the enzymes are named GbsB (choline dehydrogenase) and GbsA (betaine aldehyde dehydrogenase). nih.gov The expression of the gbsAB operon is controlled by a repressor protein called GbsR. nih.gov GbsR functions as an intracellular choline sensor; it binds to choline, which acts as an inducer, leading to the derepression of the gbsAB genes and subsequent synthesis of trimethylglycine. nih.gov This regulatory mechanism allows the cell to produce the osmoprotectant only when the precursor choline is available. nih.gov

In the glycine methylation pathway found in the cyanobacterium Aphanothece halophytica, two N-methyltransferases are responsible for the three-step methylation of glycine. nih.gov One enzyme catalyzes the methylation of glycine to sarcosine and sarcosine to dimethylglycine, while a second enzyme specifically catalyzes the final step, the methylation of dimethylglycine to trimethylglycine. nih.gov The accumulation of both of these enzymes was found to increase with rising salinity, indicating that their expression is transcriptionally upregulated in response to osmotic stress. nih.gov

In the red seaweed Pyropia yezoensis, the genes for phosphoethanolamine N-methyltransferase (PEAMT), choline dehydrogenase (CDH), and betaine aldehyde dehydrogenase (BADH) have been identified. researchgate.netmdpi.com Notably, this organism has an expanded number of CDH genes, and the expression of multiple CDH and PEAMT genes is coordinately upregulated under dehydration stress, suggesting a complex transcriptional regulation to channel metabolic flux towards trimethylglycine synthesis. researchgate.netmdpi.com

Table 2: Key Genes and Enzymes in Trimethylglycine Biosynthesis

| Gene(s) | Enzyme | Organism Type | Pathway | Function | Regulator(s) | Reference |

|---|---|---|---|---|---|---|

| CMO | Choline Monooxygenase | Higher Plants | Choline Oxidation | Choline → Betaine Aldehyde | Stress-responsive promoters | mdpi.comoup.comfrontiersin.org |

| BADH | Betaine Aldehyde Dehydrogenase | Higher Plants, Bacteria, Algae | Choline Oxidation | Betaine Aldehyde → Trimethylglycine | Stress-responsive promoters | mdpi.comfrontiersin.orgresearchgate.net |

| gbsA/gbsB | GbsA (BADH) / GbsB (Choline Dehydrogenase) | Bacteria (e.g., B. subtilis) | Choline Oxidation | Two-step oxidation of choline | GbsR repressor (induced by choline) | nih.gov |

| N-methyltransferases (ORF1, ORF2) | Glycine Sarcosine N-methyltransferase (GSMT), Dimethylglycine N-methyltransferase (SDMT) | Cyanobacteria (e.g., A. halophytica) | Glycine Methylation | Three-step methylation of glycine | Upregulated by salinity | nih.gov |

| CDH | Choline Dehydrogenase | Algae (e.g., P. yezoensis) | Choline Oxidation | Choline → Betaine Aldehyde | Upregulated by dehydration | researchgate.netmdpi.com |

Response to Environmental Stimuli (e.g., Osmotic Stress)

The accumulation of trimethylglycine is a well-documented response to various environmental stresses, most notably osmotic stress caused by high salinity or drought. oup.compnas.org This compound acts as a compatible solute or osmoprotectant, accumulating to high concentrations within the cytoplasm to balance the external osmotic potential without interfering with cellular functions. oup.compnas.org

In a wide range of bacteria and plants, exposure to osmotic stress triggers the increased synthesis of trimethylglycine. ijournals.cnpnas.org In many bacteria, this response involves not only the upregulation of biosynthetic genes but also the activation of transport systems to take up choline or trimethylglycine directly from the environment. nih.govpnas.org In Sinorhizobium meliloti, the catabolic pathway for trimethylglycine is repressed under high-salt conditions, which favors the accumulation of the compound for osmoprotective purposes. pnas.org

In higher plants, the genes for CMO and BADH are induced by salt, drought, and cold stress. frontiersin.org For example, studies in watermelon cell lines showed that osmotic stress led to the accumulation of trimethylglycine. frontiersin.org Research on Amaranthus tricolor demonstrated that salinity induces the accumulation of the CMO protein and trimethylglycine. oup.comnih.gov Similarly, in the red seaweed Pyropia yezoensis, dehydration stress causes a rapid accumulation of trimethylglycine, which is correlated with the coordinated upregulation of multiple genes in the biosynthetic pathway. researchgate.netmdpi.com This induction of gene expression by environmental stimuli is a critical adaptive mechanism, allowing organisms to adjust their internal osmotic environment and protect cellular structures and functions against stress. oup.comfrontiersin.org

Table 3: Impact of Osmotic Stress on Trimethylglycine Synthesis

| Organism | Stress Stimulus | Observed Response | Reference |

|---|---|---|---|

| Sinorhizobium meliloti | High Salt | Accumulation of trimethylglycine; repression of its catabolism | pnas.org |

| Bacillus subtilis | High Osmolarity | Enhances the induction of gbsAB genes by choline | nih.gov |

| Watermelon (Citrullus lanatus) cell line | Osmotic Stress | Accumulation of trimethylglycine; up-regulated expression of CMO and BADH | frontiersin.org |

| Amaranthus tricolor | Salt Stress | Increased accumulation of AmCMO protein and trimethylglycine | oup.comnih.gov |

| Pyropia yezoensis (Red Seaweed) | Dehydration | Rapid accumulation of trimethylglycine; upregulation of PEAMT and multiple CDH genes | researchgate.netmdpi.com |

| Aphanothece halophytica (Cyanobacterium) | Increasing Salinity | Increased accumulation of N-methyltransferase enzymes | nih.gov |

Molecular Mechanisms As a Methyl Donor

Role in One-Carbon Metabolism and the Methionine Cycle

One-carbon metabolism comprises a network of biochemical pathways that manage the transfer of one-carbon units. Trimethylglycine is a key player in this network, particularly in the methionine cycle, which is responsible for regenerating the essential amino acid methionine from homocysteine.

A primary function of trimethylglycine is to facilitate the remethylation of homocysteine back to methionine. droracle.aimygenefood.com This conversion is critical, as elevated levels of homocysteine are associated with various health issues. medium.com Trimethylglycine provides a methyl group for this reaction, effectively recycling homocysteine into a vital amino acid. droracle.ai

The transfer of a methyl group from trimethylglycine to homocysteine is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). droracle.aiwikipedia.org BHMT is a zinc-dependent enzyme predominantly found in the liver and kidneys. nih.govaaushi.info The catalytic action of BHMT follows an ordered bi-bi mechanism, where homocysteine is the first substrate to bind to the enzyme, followed by trimethylglycine. nih.govresearchgate.net After the methyl group is transferred, dimethylglycine is formed, and methionine is the last product to be released. nih.govresearchgate.net

The specificity of BHMT is crucial for its function. The enzyme exhibits a high affinity for its substrates, homocysteine and trimethylglycine (betaine). nih.gov Key amino acid residues within the enzyme's active site, such as Trp44, Tyr160, and Glu159, are critical for binding these substrates and facilitating the methyl transfer. nih.gov Notably, a related enzyme, BHMT2, exists but cannot use trimethylglycine as a substrate; instead, it utilizes S-methylmethionine as the methyl donor. ebi.ac.uk

| Substrate | Apparent Km (μM) | Reference |

|---|---|---|

| Homocysteine | ~7.9 | nih.govnih.gov |

| Betaine (B1666868) (Trimethylglycine) | ~1.1 (in the presence of Homocysteine) | nih.gov |

The remethylation of homocysteine to methionine can occur through two primary pathways: the BHMT-dependent pathway and the folate-dependent methionine synthase (MS) pathway. nih.govnih.gov The MS pathway is ubiquitous in all cells and utilizes 5-methyltetrahydrofolate as the methyl donor, requiring vitamin B12 as a cofactor. nih.gov

These two pathways are complementary and can compensate for each other to some extent. nih.gov For instance, when the folate cycle is impaired, the BHMT pathway becomes more critical for homocysteine remethylation. nih.gov Research in mouse blastocysts has shown that while inhibiting either pathway alone has a minimal effect on DNA methylation, inhibiting both simultaneously leads to a significant decrease. nih.gov This highlights the synergistic role of both the folate cycle and the BHMT pathway in providing methyl groups for essential cellular processes. nih.gov

Contribution to S-Adenosylmethionine (SAM) Pool Generation

By regenerating methionine, trimethylglycine indirectly contributes to the cellular pool of S-adenosylmethionine (SAM). nih.govresearchgate.net Methionine is the direct precursor to SAM, which is synthesized by the enzyme methionine adenosyltransferase (MAT). researchgate.net SAM is often referred to as the "universal methyl donor" as it provides the methyl group for the vast majority of methylation reactions in the cell. researchgate.netrenuebyscience.com These reactions are essential for the synthesis of numerous compounds, including creatine, carnitine, and phosphatidylcholine, as well as for the methylation of DNA, RNA, and proteins. renuebyscience.com

Impact on SAM:SAH Ratio and Cellular Methylation Capacity

The donation of a methyl group by SAM results in the formation of S-adenosylhomocysteine (SAH). researchgate.net SAH is a potent inhibitor of most methyltransferase enzymes. researchgate.net Therefore, the ratio of SAM to SAH, often termed the "methylation index," is a critical indicator of the cell's capacity to perform methylation reactions. A high SAM:SAH ratio is indicative of a robust methylation capacity, while a low ratio suggests an inhibition of methylation. nih.gov

By promoting the conversion of homocysteine to methionine, and subsequently to SAM, trimethylglycine helps to maintain a favorable SAM:SAH ratio. nih.gov This is particularly important under conditions of oxidative stress, where the folate-dependent methionine synthase can be inhibited. plos.org In such situations, the BHMT pathway, fueled by trimethylglycine, can sustain SAM levels and preserve the cellular methylation potential. nih.govplos.org

| Metabolite | Effect of Trimethylglycine | Mechanism | Reference |

|---|---|---|---|

| Homocysteine | Decrease | Serves as a methyl donor for BHMT-catalyzed remethylation to methionine. | droracle.ai |

| Methionine | Increase | Product of homocysteine remethylation. | droracle.ai |

| S-Adenosylmethionine (SAM) | Increase | Methionine is the precursor for SAM synthesis. | nih.gov |

| S-Adenosylhomocysteine (SAH) | Decrease (indirectly) | By facilitating the removal of homocysteine, the equilibrium of the SAH hydrolase reaction is shifted away from SAH formation. | nih.gov |

| SAM:SAH Ratio | Increase | Increased SAM and decreased SAH levels. | nih.gov |

Support of Downstream Methylation Reactions

By donating its methyl groups, TMG supports the broader methylation cycle. A key reaction is the remethylation of homocysteine to methionine, which is then converted into S-adenosylmethionine (SAMe). renuebyscience.comsimplynootropics.com.au SAMe is the universal methyl donor for a vast number of biochemical reactions, and by supporting its regeneration, TMG facilitates numerous downstream processes. renuebyscience.comsimplynootropics.com.au

Synthesis of Neurotransmitters

The synthesis of several key neurotransmitters is dependent on methylation reactions where SAMe is the methyl donor. medium.com TMG supports these processes by contributing to the regeneration of methionine and subsequently SAMe. renuebyscience.comsimplynootropics.com.au This is crucial for the production of neurotransmitters such as:

Serotonin : A neurotransmitter that plays a significant role in mood regulation. renuebyscience.comwikipedia.org

Dopamine : A neurotransmitter involved in reward, motivation, and motor control. renuebyscience.comwikipedia.org

By facilitating the availability of methyl groups, TMG indirectly supports neurological function through the proper synthesis of these essential signaling molecules. pubmed.ai

Production of Phospholipids (e.g., Phosphatidylcholine)

TMG plays a significant role in the synthesis of phosphatidylcholine (PC), a major component of cell membranes. codeage.comwikipedia.org One of the pathways for PC synthesis involves the sequential methylation of another phospholipid, phosphatidylethanolamine (B1630911) (PE). wikipedia.orgmdpi.com This conversion requires three methyl groups, which are supplied by SAMe. mdpi.com

By acting as a methyl donor to regenerate the SAMe pool, TMG supports this methylation-intensive process. codeage.com This is particularly important in the liver, where PC is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), which transport lipids from the liver to other tissues.

Metabolism of Other Key Methylated Molecules

The role of TMG in supporting the methylation cycle extends to the synthesis and metabolism of numerous other biologically important molecules. wikipedia.org These methylation-dependent reactions are vital for cellular function, energy metabolism, and detoxification. renuebyscience.com

Key molecules whose synthesis is supported by TMG-facilitated methylation include:

Creatine : An organic compound crucial for energy production and storage in muscle and brain tissue. renuebyscience.comansperformance.comhealthline.com TMG acts as a methyl group donor in the synthesis of creatine. ansperformance.com

Coenzyme Q10 (CoQ10) : A vital component of the electron transport chain, essential for cellular energy (ATP) production. renuebyscience.comwikipedia.org Its biosynthesis involves several methylation steps. diff.orgfrontiersin.org

Melatonin : A hormone that regulates sleep-wake cycles, the synthesis of which is also a methylation-dependent process. renuebyscience.comwikipedia.orgyoutube.com

Table 2: Examples of Downstream Methylation Reactions Supported by Trimethylglycine

| Product Molecule | Precursor(s) | TMG's Role | Biological Significance |

|---|---|---|---|

| Neurotransmitters (e.g., Serotonin, Dopamine) | Amino Acids | Supports SAMe regeneration, the methyl donor for synthesis. renuebyscience.comsimplynootropics.com.au | Mood regulation, cognitive function, motor control. medium.com |

| Phosphatidylcholine | Phosphatidylethanolamine | Supports the SAMe-dependent methylation pathway. codeage.commdpi.com | Cell membrane structure, lipid transport. wikipedia.org |

| Creatine | Glycine (B1666218), Arginine | Donates a methyl group for the final synthesis step. codeage.comansperformance.com | Muscle energy storage and performance. healthline.com |

| Coenzyme Q10 | Tyrosine, Acetyl-CoA | Supports SAMe-dependent methylation steps in the synthesis pathway. renuebyscience.comoregonstate.edu | Cellular energy production (ATP), antioxidant. nih.gov |

| Melatonin | Tryptophan | Supports SAMe-dependent methylation in the synthesis pathway. renuebyscience.comwikipedia.org | Regulation of circadian rhythms. |

Osmoprotective Functions and Cellular Hydration

Maintenance of Cellular Turgor and Volume under Stress

Under conditions of high external osmolarity, cells are at risk of losing water, leading to a decrease in turgor pressure and cell volume, which can inhibit or arrest cellular growth and function. To counteract this, many organisms accumulate compatible solutes, such as trimethylglycine, within their cytoplasm. nih.govasm.orgnih.gov The intracellular accumulation of TMG increases the internal osmotic pressure, thereby preventing water efflux and maintaining the necessary turgor pressure for cell extension and division. asm.orgnih.gov This mechanism is a fundamental strategy for adaptation to hyperosmotic environments. nih.gov For instance, sugar beets, from which TMG was first discovered, utilize it to thrive in saline coastal soils. wikipedia.org Similarly, many marine invertebrates maintain high intracellular concentrations of TMG to cope with the salinity of their environment. wikipedia.org In aquaculture, TMG is used to help salmon manage the osmotic shock when transitioning from freshwater to saltwater. wikipedia.org

Mechanisms of Protein Stabilization

A key function of trimethylglycine as an osmoprotectant is its ability to stabilize proteins, ensuring they maintain their native conformation and function even under stressful conditions. This stabilization is achieved through a combination of direct and indirect interactions with proteins and the surrounding water molecules.

Direct and Indirect Interactions with Protein Hydration Shells

The interaction of trimethylglycine with the hydration shells of proteins is a critical aspect of its stabilizing effect. Molecular dynamics simulations have revealed that TMG can possess a unique hydration shell that envelops the entire molecule. nih.gov This is in contrast to other molecules like glycine (B1666218), which tend to have more disjointed hydration shells. nih.gov The presence of TMG can promote the enhancement of the hydration cage around model molecules representing protein surfaces. researchgate.net This interaction is primarily indirect, with direct interactions between TMG and the model protein surfaces being infrequent. researchgate.net The concept of preferential hydration suggests that TMG is largely excluded from the immediate vicinity of the protein surface, leading to a greater hydration of the protein. aip.orgd-nb.info This preferential hydration is a thermodynamic force that favors the compact, folded state of the protein. d-nb.info

Enhancement of Water Hydrogen-Bonding Network

Trimethylglycine has a significant impact on the structure of the surrounding water, which in turn influences protein stability. Experimental and computational studies have demonstrated that protecting osmolytes like TMG can modulate the hydrogen-bonding network of water. nih.gov TMG has been found to strengthen the hydrogen bonds between water molecules in its immediate vicinity. ibs.re.krresearchgate.net This is evidenced by a shortening of the water-water hydrogen bond distance in the presence of TMG. ibs.re.kr The interaction between the enhanced hydration spheres of TMG and proteins can lead to an additional strengthening of the water network due to the cooperative nature of hydrogen bonds. researchgate.net This fortified water structure provides a less favorable environment for the exposure of hydrophobic protein residues that occurs during unfolding, thus stabilizing the native protein conformation.

Preferential Exclusion from Protein Surfaces (Osmophobic Effect)

The "osmophobic theory" is a central model explaining the stabilizing effect of trimethylglycine. nih.gov This theory posits that unfavorable interactions occur between TMG and the protein backbone, leading to the preferential exclusion of TMG from the protein's surface. d-nb.infonih.gov This exclusion is an entropically driven process; by being excluded from the protein surface, the volume available to TMG in the bulk solution is increased. nih.gov Since the unfolded state of a protein has a larger surface area than the folded state, the exclusion of TMG from this larger surface is more pronounced, thus shifting the folding equilibrium towards the more compact, native state. nih.gov The extent of this exclusion can be significant, particularly from anionic surfaces such as those rich in carboxylate groups. nih.gov This strong exclusion from anionic surfaces helps to explain how TMG can be both an effective osmoprotectant and a compatible solute that does not interfere with protein function. nih.gov

Counteraction of Protein Denaturants (e.g., Urea)

One of the remarkable properties of trimethylglycine is its ability to counteract the destabilizing effects of protein denaturants like urea (B33335). uchicago.edunih.gov In many organisms, such as elasmobranch fishes (sharks and rays), urea is maintained at high concentrations for osmoregulation, but it is also a potent protein denaturant. uchicago.edu To offset this, these organisms also accumulate methylamines like TMG. uchicago.edu TMG effectively counteracts the perturbing effects of urea on protein structure and function. uchicago.eduoup.com The mechanism for this counteraction lies in the opposing effects of urea and TMG on the protein and its hydration sphere. While urea can interact directly with the protein and disrupt the water network, TMG is preferentially excluded and strengthens the water structure, thereby promoting protein folding and stability. researchgate.netnih.gov Studies have shown that a mixture of urea and TMG can have a minimal net effect on protein stability, demonstrating the powerful counteracting ability of TMG. nih.gov

The table below summarizes the partition coefficient (KP) for the interaction of urea and trimethylglycine (GB) with the surface of the lacI HTH DNA binding domain, illustrating their opposing behaviors. A KP greater than 1 indicates accumulation at the protein surface, while a KP less than 1 indicates exclusion.

| Solute | Concentration | Partition Coefficient (KP) | Effect on Protein |

| Urea | Up to 6 M | ~1.1 | Accumulation, Denaturation |

| Glycine Betaine (B1666868) (GB) | 0 M (extrapolated) | 0.83 | Exclusion, Stabilization |

| Glycine Betaine (GB) | 4 M | 1.0 | Equal concentration to bulk |

Specific Cation-π Interactions with Aromatic Amino Acid Sidechains

Beyond the general osmophobic effect, specific, direct interactions can also contribute to the role of trimethylglycine in protein stabilization. The quaternary ammonium (B1175870) group of TMG is a cation that can engage in cation-π interactions with the electron-rich aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govproteopedia.org These noncovalent interactions are a significant force in protein structure and ligand binding. nih.govproteopedia.orgnih.gov While the predominant mechanism of TMG's stabilizing effect is considered to be its preferential exclusion, specific cation-π binding interactions should also be considered when assessing its effect on a given protein. researchgate.net The binding of compatible solutes like glycine betaine by specific transport proteins, for instance, relies on such high-affinity interactions, where cation-π interactions with aromatic residues in the binding pocket play a crucial role. d-nb.info

The table below lists the types of non-covalent interactions that can occur between guanidinium (B1211019) (as a model for the cationic group) and aromatic amino acids.

| Complex Type | Interactions Present | Relative Stability |

| Type [a] & [b] | Hydrogen Bonds and Cation-π | More Stable |

| Type [c] | Cation-π only | Less Stable |

Data based on the theoretical study of complexes between guanidinium and aromatic amino acids. mdpi.com

Protection of Cellular Macromolecules and Organelles

Trimethylglycine (TMG), also known as glycine betaine, is a crucial organic osmolyte that plays a significant role in protecting cellular components from the detrimental effects of environmental stress, such as high salinity, drought, and extreme temperatures. patsnap.comnumberanalytics.com Its protective functions extend to vital macromolecules and organelles, ensuring cellular integrity and survival under adverse conditions.

Trimethylglycine is recognized for its capacity to stabilize the structures and functions of proteins and enzymes, particularly under conditions of osmotic or thermal stress. patsnap.comijcmas.com As a compatible solute, TMG is preferentially excluded from the immediate surface of proteins. mdpi.com This exclusion helps to maintain the protein's hydration layer, promoting a more compact and stable folded structure. mdpi.comnih.gov

The molecular characteristics of TMG, which include three non-polar methyl groups and a zwitterionic glycine backbone, allow it to interact with both hydrophobic and hydrophilic domains of macromolecules. ijcmas.com This interaction is key to its function as a chemical chaperone, preventing protein denaturation and aggregation that can be induced by stressors like high temperatures or salt concentrations. nih.goviff.com Research has shown that TMG can increase the thermal stability of various proteins, effectively raising their melting temperature (Tm). rsc.org

In vitro studies have consistently documented that TMG stabilizes the quaternary structures of complex proteins and the activities of various enzymes against the damaging effects of excessive salt, heat, cold, and freezing. ijcmas.com For instance, it has been shown to protect enzymes from stress-induced inactivation and to stabilize the association of extrinsic proteins within larger complexes. cas.czdoi.org While TMG generally acts as a protein stabilizer, its interaction can be complex; for proteins rich in aromatic amino acids, TMG might act as a denaturant at certain concentrations due to specific cation-π interactions. rsc.org

Table 1: Effect of Trimethylglycine (TMG) on Enzyme Stability and Activity under Stress

| Enzyme/Protein Complex | Stress Condition | Observed Effect of TMG | Reference |

|---|---|---|---|

| Firefly Luciferase | Thermal Stress | Improved thermostability and activity | sci-hub.se |

| Various Enzymes | Heat, Salt, Cold, Freezing | Stabilized structures and activities | ijcmas.com |

| Hen Egg White Lysozyme (B549824) | Thermal Stress | Increased thermal stability | researchgate.net |

| Protein Complexes | General Stress | Prevents stress-induced inactivation | cas.czdoi.org |

| Photosystem II (PSII) | Salt Stress | Stabilized association of extrinsic proteins | cas.cz |

Cellular membranes are highly susceptible to damage from osmotic stress, which can alter their structure and fluidity, leading to increased permeability and leakage. ijcmas.comnih.gov Trimethylglycine plays a vital role in protecting and maintaining membrane integrity and function under such stressful conditions. numberanalytics.comijcmas.com

The protective mechanism of TMG on membranes is multifaceted. By accumulating in the cytoplasm, it helps to balance the osmotic pressure across the cell membrane, reducing the efflux of water and preventing cell shrinkage. numberanalytics.com Beyond its role as an osmolyte, TMG interacts directly with the lipid bilayer. acs.org Its amphoteric nature, with hydrophobic methyl groups and a hydrophilic carboxyl group, allows it to embed at the lipid-water interface. acs.org This orientation is thought to form a protective layer around the cell, stabilizing the membrane structure and maintaining its fluidity. numberanalytics.comacs.org

Research indicates that TMG helps prevent lipid peroxidation, a major cause of membrane damage under oxidative stress. cambridge.org By stabilizing the membrane, TMG prevents the leakage of ions and other cellular components, which is crucial for maintaining cellular homeostasis. ijcmas.com Studies on the betaine transporter BetP, which is regulated by osmotic stress, have highlighted the critical role of lipid-protein interactions, showing that the presence of specific lipids is essential for the transporter's activity and regulation. researchgate.netresearchgate.net TMG's ability to preserve membrane systems from oxidative injury has been demonstrated in various organisms, where it helps to maintain the highly ordered state of membranes against stressors like high salt concentrations. cas.czscielo.br

Table 2: Research Findings on TMG and Membrane Integrity

| Organism/System | Stressor | Key Finding | Reference |

|---|---|---|---|

| General | Osmotic Stress | Protects membrane integrity and stabilizes structure. | numberanalytics.comnih.gov |

| Tobacco Cells | Salt Stress | Reduced lipid peroxidation and improved membrane integrity. | cambridge.org |

| Various Organisms | High Salt, Extreme Temps | Maintains the highly ordered state of membranes. | ijcmas.comcas.cz |

| Betaine Transporter BetP | Hyperosmotic Stress | Activity is crucially dependent on interactions with negatively charged lipids in the membrane. | researchgate.net |

| HepG2 Cells | Oxidative Stress | Forms a tight protective membrane around cells to prevent damage. | acs.org |

In plants and other photosynthetic organisms, the photosynthetic apparatus, particularly Photosystem II (PSII), is highly sensitive to damage from abiotic stresses like drought, salinity, and extreme temperatures. oup.comnih.gov Trimethylglycine accumulates to high concentrations in the chloroplasts, where it exerts a significant protective effect. nih.govresearchgate.net

TMG's primary role in photosynthesis protection is the stabilization of the protein complexes embedded in the thylakoid membranes. nih.gov It specifically helps to maintain the stability of the oxygen-evolving complex of PSII, which is vulnerable to dissociation under high salt conditions. cas.czfrontiersin.org Research has shown that TMG prevents the loss of extrinsic proteins from the PSII complex, thereby preserving its function and the efficiency of oxygen evolution. cas.cz

Table 3: Effects of Trimethylglycine (TMG) on the Photosynthetic Apparatus under Stress

| Plant Species | Stress Condition | Protective Effect of TMG | Reference |

|---|---|---|---|

| Tobacco (Transgenic) | Salt Stress, Low Temperature | Enhanced tolerance to photoinhibition; protected PSII. | oup.com |

| Cucumber | Salinity Stress | Improved photosynthetic efficiency; enhanced performance of photosynthetic machinery. | cas.czcas.cz |

| Cotton | Chilling Stress | Maintained higher net photosynthetic rate; reduced damage to photosynthetic machinery. | cambridge.org |

| Maize | Salt Stress | Maintained properties of chlorophyll (B73375) fluorescence (Fv/Fm, ΦPSII). | frontiersin.org |

| General (in vitro) | High Salt Concentration | Stabilized the oxygen-evolving complex of PSII. | cas.cz |

Cellular and Molecular Signaling Pathways

Modulation of Inflammatory Pathways

TMG has demonstrated notable anti-inflammatory properties by modulating key signaling pathways that orchestrate the inflammatory response. nih.govnih.gov Its influence is particularly evident in the inhibition of the NF-κB signaling pathway and the regulation of inflammasome activation. nih.govnih.gov

The nuclear factor-κB (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.gov TMG has been shown to suppress the activity of NF-κB and its downstream targets. nih.gov This inhibition is achieved through various mechanisms, including the suppression of upstream signaling molecules like mitogen-activated protein kinases (MAPKs) and nuclear factor-including kinase/IκB kinase (NIK/IKK). frontiersin.org By inhibiting these kinases, TMG prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. nih.govfrontiersin.org

Furthermore, research indicates that TMG can reduce the expression of high-mobility group box 1 (HMGB1), a protein that acts as a positive regulator of Toll-like receptor 4 (TLR4) activation, a key step in initiating the NF-κB pathway. nih.gov Studies have also suggested that TMG's ability to maintain cellular thiol levels, particularly glutathione (B108866), contributes to the inhibition of reactive oxygen species (ROS) production, which in turn suppresses NF-κB activation. nih.gov

A study on fructose-induced metabolic syndrome demonstrated that TMG could inhibit the activation of the TLR4/NF-κB pathway and the expression of histone deacetylase 3 (HDAC3), which is involved in the prolonged inflammation seen in astrocytes. researchgate.net This highlights TMG's potential in mitigating inflammation associated with metabolic disorders. researchgate.net

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), triggers downstream inflammatory signaling, including the NF-κB pathway. promonograph.orgnih.gov TMG has been found to regulate TLR4 expression. promonograph.org For instance, in models of ethanol-induced liver injury, TMG was shown to inhibit the synthesis of TLR4 protein and its gene expression in Kupffer cells, the resident macrophages of the liver. nih.gov By downregulating TLR4, TMG can dampen the inflammatory response initiated by endotoxins. nih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov TMG has been shown to inhibit the activation of the NLRP3 inflammasome. nih.gov The mechanisms behind this inhibition include reducing the expression of the components of the NLRP3 inflammasome, such as NLRP3 itself, ASC, and pro-caspase-1. nih.gov Additionally, TMG may indirectly inhibit NLRP3 activation by suppressing upstream signals like the generation of reactive oxygen species (ROS). nih.gov

| Pathway Component | Effect of Trimethylglycine | Research Findings |

| NF-κB | Inhibition of activity and downstream gene expression. nih.gov | Suppresses activation by inhibiting upstream kinases (MAPKs, NIK/IKK) and reducing HMGB1 expression. nih.govfrontiersin.org |

| TLR4 | Downregulation of expression. promonograph.org | Inhibits TLR4 protein and gene expression in Kupffer cells, reducing endotoxin-induced inflammation. nih.gov |

| NLRP3 Inflammasome | Inhibition of activation. nih.gov | Reduces the expression of NLRP3 components (NLRP3, ASC, pro-caspase-1) and may suppress activating signals like ROS. nih.gov |

| HDAC3 | Inhibition of expression. researchgate.net | Contributes to the suppression of the TLR4/NF-κB pathway in fructose-stimulated astrocytes. researchgate.net |

Influence on Energy Metabolism and Oxidative Stress

TMG plays a multifaceted role in cellular energy metabolism and the management of oxidative stress. decodeage.comswitchnutrition.com.au Its functions as a methyl donor and an osmoprotectant contribute to its ability to modulate these critical cellular processes. nih.govnih.gov

Trimethylglycine exhibits significant antioxidant properties, primarily through its role in the metabolism of sulfur-containing amino acids and its ability to scavenge reactive oxygen species (ROS). nih.govmdpi.com ROS are highly reactive molecules generated during normal metabolic processes that can cause damage to cells if not properly controlled. mdpi.comfrontiersin.org TMG contributes to the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor that also possesses direct antioxidant capabilities and can modulate glutathione metabolism. nih.gov

By donating a methyl group for the remethylation of homocysteine to methionine, TMG helps maintain the balance of these amino acids. nih.govdroracle.ai Methionine is a precursor for the synthesis of glutathione, a major intracellular antioxidant. mdpi.com Therefore, by supporting methionine levels, TMG indirectly supports the cellular antioxidant defense system. nih.govmdpi.com

Studies have shown that TMG can influence the activity of key antioxidant enzymes, also known as oxidoreductases, such as superoxide (B77818) dismutase (SOD) and catalase. researchgate.netnih.govimrpress.com These enzymes are crucial for detoxifying harmful ROS. nih.gov SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while catalase breaks down hydrogen peroxide into water and oxygen. nih.gov

In a study on heat-stressed rabbits, supplementation with TMG led to significant differences in catalase levels, although no significant changes were observed for superoxide dismutase. researchgate.net Conversely, another study investigating chronic ethanol (B145695) consumption in rats found that TMG administration increased SOD activity in pancreatic tissue. imrpress.com Research on soybean cultivars also indicated that a cultivar with higher resistance to a fungal pathogen exhibited more prominent increases in the activities of antioxidant enzymes, including SOD and catalase, in response to infection. apsnet.org

| Enzyme | Function | Effect of Trimethylglycine |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. nih.gov | Increased activity observed in some studies. imrpress.com |

| Catalase | Decomposes hydrogen peroxide into water and oxygen. nih.gov | Increased activity observed in some studies. researchgate.net |

Glutathione (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage. une.edu.au TMG interacts with glutathione metabolism primarily through its role in the methionine cycle. nih.gov As a methyl donor, TMG facilitates the conversion of homocysteine back to methionine. droracle.ai Methionine can then be used for the synthesis of cysteine, a key amino acid component of glutathione. mdpi.com

By supporting the regeneration of methionine, TMG helps ensure an adequate supply of cysteine for glutathione synthesis, thereby contributing to the maintenance of cellular glutathione levels. mdpi.com This is particularly important under conditions of oxidative stress, where glutathione is consumed in detoxification reactions. une.edu.au Studies have shown that TMG supplementation can lead to improvements in glutathione levels. vitality-pro.com

Regulation of Other Signaling Cascades

Beyond its primary roles, trimethylglycine influences several other critical signaling cascades that are central to cellular function and survival. Its modulation of these pathways highlights its broad-spectrum effects on cellular metabolism and stress responses. vitality-pro.comresearchgate.net

AMP-activated Protein Kinase (AMPK) Modulation

Trimethylglycine has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a crucial energy sensor that plays a central role in cellular metabolism. nih.govmdpi.com AMPK activation helps regulate glucose and lipid homeostasis by promoting fatty acid oxidation and inhibiting lipogenesis. nih.govnih.gov

Studies suggest that the beneficial effects of TMG on conditions like hepatic steatosis may be partly attributable to its ability to activate AMPK. nih.gov This activation leads to the phosphorylation of downstream targets that switch on catabolic pathways to generate ATP and switch off anabolic pathways that consume ATP. nih.gov The modulation of AMPK by TMG is a key mechanism through which it exerts its protective effects on the liver and other tissues. researchgate.netnih.gov

Table 1: Impact of Trimethylglycine on AMPK Signaling

| Model System | Key Findings | Reference |

| High-sucrose diet-fed rats | Betaine (B1666868) supplementation led to increased phosphorylation (activation) of hepatic AMPK. | nih.gov |

| Cultured hepatocytes | Activation of AMPK by various compounds is known to inhibit fatty acid synthesis and stimulate fatty acid oxidation. | nih.gov |

| General review | AMPK activation is a key mechanism for the therapeutic effects of certain drugs in metabolic disorders. | nih.gov |

Liver X Receptor α (LXRα)

Trimethylglycine has been found to influence the Liver X Receptor α (LXRα) signaling pathway. vitality-pro.commdpi.com LXRα is a nuclear receptor that is highly expressed in the liver and plays a pivotal role in cholesterol, fatty acid, and glucose homeostasis. wikipedia.org

Research indicates that TMG can upregulate the expression of LXRα. mdpi.com This upregulation is significant because LXRα activation leads to the transcription of genes involved in cholesterol efflux and fatty acid metabolism, thereby helping to prevent lipid accumulation in the liver. mdpi.comijbs.com The modulation of LXRα by TMG is a key component of its mechanism for improving conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com

Protein Kinase B (Akt)

Trimethylglycine has been demonstrated to modulate the Protein Kinase B (Akt) signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. vitality-pro.comnih.gov The Akt pathway is central to insulin (B600854) signaling and is often found to be hyperactive in cancer cells. nih.govfrontiersin.org

Studies have shown that TMG can influence Akt phosphorylation. nih.gov Specifically, TMG has been observed to decrease the phosphorylation of Akt at serine 473 while increasing it at threonine 308 in certain contexts, suggesting a nuanced regulation of the pathway. nih.gov This modulation can affect downstream processes such as glucose metabolism and cell survival. nih.govresearchgate.net For instance, suppression of diabetes-induced Akt activation by TMG has been linked to the attenuation of increased vascular endothelial growth factor (VEGF) and hypoxia-inducible factor (HIF)-1α expression in the retinas of diabetic rats. researchgate.net

Cysteinyl Aspartate Specific Proteinase-3 (Caspase-3)

Trimethylglycine has been shown to influence the activity of Caspase-3, a key executioner caspase in the apoptotic pathway. vitality-pro.comresearchgate.net Caspases are a family of cysteine proteases that play essential roles in programmed cell death. oup.com

Research has demonstrated that TMG can modulate the Caspase-3 pathway, often leading to an anti-apoptotic effect. researchgate.net For instance, in some cellular models, TMG has been found to inhibit the cleavage and activation of Caspase-3, thereby protecting cells from apoptosis. This is often associated with changes in the expression of other apoptosis-related proteins, such as those in the Bcl-2 family. researchgate.net The ability of TMG to regulate Caspase-3 activity is a significant aspect of its cytoprotective properties. researchgate.netresearchgate.net

HIF1A and NFE2L2/AP-1 Pathways

Trimethylglycine has been observed to interact with the Hypoxia-Inducible Factor 1-alpha (HIF1A) and the Nuclear factor erythroid 2-related factor 2 (NFE2L2)/Activator protein-1 (AP-1) signaling pathways. researchgate.net The HIF1A pathway is a master regulator of cellular adaptation to low oxygen conditions, while the NFE2L2/AP-1 pathway is crucial for the antioxidant response. researchgate.net

In studies using HeLa cells, high concentrations of TMG were found to disrupt the HIF1A pathway. researchgate.net This effect on HIF1A, a key regulator of metabolic adaptation to hypoxia, suggests a potential role for TMG in modulating cellular responses to oxygen deprivation. researchgate.net However, in the same study, TMG did not appear to have a significant effect on the NFE2L2/AP-1 pathway. researchgate.net

Endoplasmic Reticulum Stress Mitigation

Trimethylglycine has been shown to play a role in mitigating endoplasmic reticulum (ER) stress. nih.govnih.gov ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering a set of signaling pathways known as the unfolded protein response (UPR). nih.gov

Accumulating evidence indicates that TMG can alleviate ER stress, which is a contributing factor in various diseases. nih.gov For example, in studies on fish fed a high-carbohydrate diet, dietary betaine was found to alleviate ER stress by regulating the expression of genes in the PERK-eIF2α-ATF4 pathway. nih.gov Furthermore, TMG has been shown to reduce the expression of the ER stress-related protein, X-box-binding protein-1. nih.gov By attenuating ER stress, TMG can help to downregulate pro-apoptotic genes and reduce inflammation and fibrosis. ijhsr.org

Table 2: Research Findings on Trimethylglycine and ER Stress Mitigation

| Model/Condition | Effect of Trimethylglycine | Mechanism | Reference |

| Mandarin Fish (High-Carbohydrate Diet) | Alleviated ER stress | Regulated mRNA levels of genes in the PERK-eIF2a-ATF4 pathway. | nih.gov |

| General Inflammation Models | Mitigates ER stress | Reduces protein levels of X-box-binding protein-1. | nih.govnih.gov |

| Non-alcoholic fatty liver disease (NAFLD) | Attenuates ER stress | Downregulates pro-apoptotic genes, leading to reduced apoptosis, inflammation, and fibrosis. | ijhsr.org |

Effects on Cellular Proliferation and Differentiation

Trimethylglycine (TMG), also known as betaine, is a critical metabolite that influences fundamental cellular processes, including proliferation and differentiation. innovareacademics.innih.gov Its roles are multifaceted, extending from serving as an osmolyte and a methyl group donor to modulating gene expression and cellular signaling. rsc.orgemjreviews.comnih.gov Research has demonstrated that TMG can exert divergent effects on cell populations, inhibiting the proliferation of cancerous cells while promoting the growth and differentiation of various non-cancerous cell types. mdpi.comnih.govactascientific.com

Inhibition of Cancer Cell Proliferation

A significant body of research highlights TMG's anti-cancer properties, primarily through the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). rsc.orgmdpi.com In vitro studies have consistently shown that TMG can suppress the growth of numerous cancer cell lines. For instance, in oral squamous cell carcinoma (OSCC) cells, TMG has been found to effectively suppress proliferation, colony formation, and invasion. mdpi.comnih.govresearchgate.net It triggers early apoptosis in these cells without causing disruptions in the cell cycle. mdpi.comnih.gov

The mechanisms underlying TMG's anti-proliferative effects in cancer are linked to its role in DNA methylation and gene regulation. innovareacademics.inrsc.org Abnormal DNA methylation patterns are a hallmark of cancer, often leading to the activation of proto-oncogenes like c-myc and the silencing of tumor suppressor genes such as p16. rsc.org As a methyl donor, TMG can help regulate the expression of these genes, thereby exerting its anti-cancer action. innovareacademics.inrsc.org Studies have also demonstrated its ability to inhibit proliferation in cervical, prostate, breast, and lung cancer cells. innovareacademics.innih.govmdpi.comresearchgate.net In some cases, TMG is suggested to act as a biological response modifier, potentially functioning as an oxidant at certain concentrations to prevent cell proliferation. researchgate.net

Table 1: Effects of Trimethylglycine on Cancer Cell Proliferation

| Cell Type | Observed Effects | Key Molecular Findings | Source |

|---|---|---|---|

| Oral Squamous Carcinoma Cells (OSCC; HSC-4, HSC-7, Cal 27) | Suppressed proliferation and colony formation; induced early apoptosis; reduced migration and invasion. | Decreased mRNA levels of MMP1, MMP2, and MMP9; downregulated FN1; influenced nuclear expression of SIRT1. | mdpi.comnih.govresearchgate.net |

| Prostate Cancer Cells (DU-145) | Inhibited proliferation; induced apoptosis and inflammation in a dose-dependent manner. | Increased oxidative stress; negative regulation of NFκB. | researchgate.netresearchgate.net |

| Lung Cancer Cells (A549) | Decreased cell viability; inhibited tumor growth in vivo. | Induced G2/M phase cell cycle arrest when combined with C-phycocyanin. | innovareacademics.inresearchgate.net |

| Cervical Cancer Cells (HeLa) | High concentrations inhibited proliferation and promoted apoptosis. | Triggered apoptosis through Caspase 3 signaling pathway. | innovareacademics.in |

| Breast Cancer Cells | Inhibited cell growth and colony formation associated with alcohol. | Decreased induction of transcription factor II-B-related factor 1 and Pol III gene transcription. | nih.gov |

Promotion of Non-Cancerous Cell Proliferation and Differentiation

In contrast to its effects on malignant cells, TMG often promotes the proliferation and differentiation of healthy, non-cancerous cells. This is particularly evident in tissues that undergo regular turnover and regeneration, such as the intestinal epithelium, as well as in developmental processes like myogenesis and osteogenesis. actascientific.comnih.govfrontiersin.org

Myoblast Differentiation: TMG plays a role in muscle development by promoting the differentiation of myoblasts (muscle precursor cells) into mature muscle fibers. emjreviews.comfrontiersin.org It has been shown to induce hypertrophy in myotubes and upregulate the expression of key myogenic regulatory factors such as MyoD and MyoG. nih.govresearchgate.net This suggests that TMG can enhance muscle growth and regeneration. nih.govfrontiersin.org

Stem Cell Differentiation: TMG influences the differentiation pathways of various stem cell types. It has been demonstrated to enhance the osteogenic (bone-forming) differentiation of human adipose-derived stem cells and dental pulp-derived cells. nih.govsemanticscholar.org This is characterized by increased mineral deposition and upregulation of osteogenic marker genes. nih.gov TMG also affects neuronal differentiation; however, the outcomes can be complex. While it can facilitate the process, it may also impair the final identity and functionality of the neurons under certain conditions. frontiersin.orgmdpi.comfrontiersin.org Furthermore, TMG is involved in regulating hematopoietic cell fate, where it can influence the differentiation of stem cells into specific blood lineages. mednexus.orgbiorxiv.org

Table 2: Effects of Trimethylglycine on Non-Cancerous Cell Proliferation and Differentiation

| Cell Type | Observed Effects | Key Molecular Findings | Source |

|---|---|---|---|

| Intestinal Epithelial Cells (e.g., Caco-2) | Promoted proliferation; improved gut morphology (increased villus height). | Enhanced expression of tight junction proteins (ZO-1, occludin); stabilized mucosal structure. | actascientific.comtandfonline.comorffa.comfrontiersin.org |

| Myoblasts (e.g., C2C12) | Promoted myoblast fusion and differentiation; induced hypertrophy in myotubes. | Upregulated Myf5, MyoD, and MyoG protein levels; activated IGFs signaling pathway. | nih.govfrontiersin.orgresearchgate.net |

| Dental Pulp & Adipose-Derived Stem Cells | Promoted osteogenic differentiation; increased mineral deposition. | Upregulated osteogenic markers like ALP, RUNX2, BMP2, MSX2. | nih.govsemanticscholar.org |

| Human Embryonic Stem Cells (hESCs) / Neural Progenitors | Complex effects: can facilitate early neurogenesis but may impair final neuronal identity. | Altered expression of transcription factors (e.g., PAX6, SOX2, TBR1); influenced O-GlcNAcylation. | frontiersin.orgmdpi.comfrontiersin.org |

| Hematopoietic Stem Cells | Modulated lineage-specific transcriptional programs. | Sustained treatment disrupted erythropoiesis by affecting GATA-1 target genes. | mednexus.orgbiorxiv.org |

Transport Mechanisms of Trimethylglycine

Identification and Characterization of Specific Transporters

Several key transporters have been identified that facilitate the movement of trimethylglycine across cellular membranes. These transporters exhibit distinct substrate specificities, ion dependencies, and tissue distributions.

The Betaine (B1666868)/γ-aminobutyric Acid Transporter 1 (BGT1), also designated as SLC6A12, is a prominent transporter belonging to the solute carrier family 6 (SLC6) uniprot.orgpatsnap.comnih.govfrontiersin.orgmdpi.comiu.edu. BGT1 is characterized by its ability to mediate the cellular uptake of both trimethylglycine (betaine) and γ-aminobutyric acid (GABA) uniprot.orgpatsnap.comnih.govfrontiersin.orgmdpi.comiu.edu. This transport process is dependent on the presence of sodium (Na+) and chloride (Cl-) ions, functioning as a symporter uniprot.orgfrontiersin.orgmdpi.comiu.edukarger.comnih.gov. BGT1 plays a critical role in the kidney medulla, where it facilitates the accumulation of betaine within cells to osmotically balance the high extracellular osmolarity, thereby acting as an osmoprotectant nih.goviu.edukarger.comnih.govresearchgate.net. Beyond the renal system, BGT1 is also expressed in the liver, contributing to betaine uptake for its role as a methyl donor in the methionine cycle iu.edukarger.comnih.gov. Furthermore, BGT1 has been detected in the brain, where it may influence GABAergic neurotransmission patsnap.comnih.govfrontiersin.org. Notably, BGT1 is found in higher abundance in the liver compared to the kidney medulla and appears to be functional even under iso-osmotic conditions in hepatocytes iu.edukarger.com.

The Sodium- and Chloride-Dependent Betaine Transporter (SIT1), also known as SLC6A20a or IMINO, is a transporter specifically recognized for its role in the uptake of betaine and proline, particularly during early embryonic development iu.edubiologists.comuniprot.orgnih.govnih.gov. Similar to BGT1, SIT1's transport activity is dependent on Na+ and Cl- ions iu.edubiologists.comuniprot.org. Its most well-documented function is in preimplantation mouse embryos, where SIT1 activity is activated following fertilization and remains functional until the 2-cell stage biologists.comnih.govnih.govnih.gov. During this critical period, SIT1 is essential for the accumulation and retention of intracellular betaine, which is vital for regulating cell volume and protecting against osmotic stress, thereby preventing developmental arrest biologists.comnih.govnih.govnih.govresearchgate.net. The activation of SIT1 is developmentally restricted, with no saturable betaine uptake observed in unfertilized oocytes or mature eggs iu.edubiologists.comnih.govnih.govnih.govoup.com.

While BGT1 and SIT1 are primarily characterized by their sodium and chloride dependency, research in other organisms, such as plants, suggests the existence of betaine transporters that utilize proton gradients. Certain transporters, like the BvBet/ProT1 identified in Beta vulgaris, have been shown to mediate a symport mechanism for glycine (B1666218) betaine (GB) and protons (H+), as well as for choline (B1196258) and protons frontiersin.org. This indicates that proton motive force can potentially drive betaine uptake in specific biological contexts. In general, amino acid transporters in plants often function as proton-amino acid symporters, driven by proton gradients generated by proton-pumping ATPases mdpi.com. The precise role and prevalence of proton-symporting mechanisms for betaine transport in mammalian systems, distinct from the well-established Na+/Cl- dependent transporters, warrant further investigation.

Role in Specific Biological Systems

Microorganisms

Trimethylglycine is a crucial osmolyte for a wide range of microorganisms, enabling them to survive in environments with high osmotic stress, such as saline or high-temperature habitats. numberanalytics.comfrontiersin.org

Halophilic (salt-loving) and thermophilic (heat-loving) bacteria accumulate compatible solutes like trimethylglycine to balance the osmotic pressure of their surroundings without disrupting cellular functions. frontiersin.orgnih.govoup.com This strategy, known as "organic osmolyte type" adaptation, allows for a high degree of flexibility in adapting to fluctuating external osmolarity. oup.comoup.com Trimethylglycine is considered a highly effective and widely utilized osmolyte among prokaryotes. oup.comoup.com

In response to osmotic stress, bacteria can take up trimethylglycine from the environment or synthesize it internally. numberanalytics.comnih.gov The accumulation of this compound helps to maintain cell turgor and protect proteins and membranes from the denaturing effects of high salt concentrations or temperatures. researchgate.netbiorxiv.orgasm.org For example, in the bacterium Listeria monocytogenes, trimethylglycine accumulation confers significant osmotolerance and cryotolerance (tolerance to cold). nih.gov Similarly, in the halophilic ciliate Schmidingerothrix salinarum, trimethylglycine is a dominant compatible solute, and its intracellular concentration increases with rising salinity. plos.org

Microorganisms have evolved diverse biosynthetic pathways for producing trimethylglycine. numberanalytics.com Two primary pathways have been identified:

The Choline (B1196258) Oxidation Pathway: This is the most common pathway and involves a two-step oxidation of choline. numberanalytics.comijournals.cnnih.gov In bacteria like E. coli, choline is first converted to betaine (B1666868) aldehyde by the enzyme choline dehydrogenase (CDH), and then betaine aldehyde is oxidized to trimethylglycine by betaine aldehyde dehydrogenase (BADH). researchgate.netasm.org In other bacteria, such as Arthrobacter globiformis, a single enzyme, choline oxidase (COD), catalyzes both steps. researchgate.netresearchgate.net

The Glycine (B1666218) Methylation Pathway: An alternative pathway, found in some halophilic bacteria and cyanobacteria, involves the three-step methylation of glycine. ijournals.cnfrontiersin.orgmdpi.com This pathway utilizes S-adenosylmethionine as the methyl donor. nih.gov Two key enzymes are involved: glycine sarcosine (B1681465) N-methyltransferase (GSMT), which catalyzes the methylation of glycine to sarcosine and then to dimethylglycine, and sarcosine dimethylglycine N-methyltransferase (SDMT) or dimethylglycine N-methyltransferase (DMT), which converts dimethylglycine to trimethylglycine. ijournals.cnfrontiersin.orgfrontiersin.org

The presence of these different pathways highlights the evolutionary adaptability of microorganisms to synthesize this critical osmoprotectant using available precursors. ijournals.cn

Mammalian Cell Models (Non-Clinical Focus): Studies in Cultured Cells (e.g., HeLa cells, Human Umbilical Vein Endothelial Cells, Astrocytes)

Trimethylglycine (TMG), also known as betaine, has been the subject of numerous in vitro studies to elucidate its effects at the cellular level. These investigations often utilize established cell lines to explore its molecular mechanisms in controlled environments.